N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide

Catalog No.
S11549835
CAS No.
M.F
C16H16N4O4
M. Wt
328.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,...

Product Name

N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

InChI

InChI=1S/C16H16N4O4/c1-9-13(10(2)24-19-9)14(21)17-7-8-20-12-6-4-3-5-11(12)18-15(22)16(20)23/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

UXLBOEZBBGDYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O

N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound characterized by its unique molecular structure. It features a quinoxaline moiety, which is known for its biological activity, combined with an isoxazole carboxamide group. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide can be explored through several types of reactions:

  • Acylation Reactions: The carboxamide group may undergo acylation to form derivatives with varied biological activities.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, potentially yielding biologically active components.
  • Condensation Reactions: The hydroxyl group on the quinoxaline can participate in condensation reactions, forming more complex structures.

These reactions are pivotal for modifying the compound to enhance its pharmacological properties.

N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide exhibits promising biological activities:

  • Anticancer Activity: Compounds with similar structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The quinoxaline and isoxazole moieties are often associated with antimicrobial effects, making this compound a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition: This compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other compounds in its class.

The synthesis of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available precursors, the synthesis may involve the formation of the quinoxaline core followed by the introduction of the isoxazole and carboxamide functionalities.
    • Key steps may include cyclization reactions to form the quinoxaline and isoxazole rings.
  • One-pot Reactions:
    • Recent advancements in synthetic methodologies allow for one-pot reactions where multiple functional groups are introduced simultaneously, streamlining the synthesis process.
  • Modification of Existing Compounds:
    • Derivatives of known quinoxaline or isoxazole compounds can be modified to yield the target compound through targeted

N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development aimed at treating cancer or infections.
  • Biochemical Research: This compound can serve as a tool for studying enzyme functions or cellular processes due to its potential inhibitory properties.
  • Agricultural Chemicals: If shown to possess antimicrobial activity, it could be developed into a biopesticide.

Interaction studies are crucial for understanding how N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide interacts with biological targets:

  • Binding Affinity Studies: Evaluating how well this compound binds to specific enzymes or receptors can inform its potential therapeutic uses.
  • In Vivo Studies: Animal models may be used to assess the efficacy and safety of the compound in a biological system.
  • Molecular Docking Simulations: Computational methods can predict how this compound interacts at the molecular level with various targets.

Several compounds share structural similarities with N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide. Here are some examples:

Compound NameStructural FeaturesUnique Properties
3-AminoquinoxalineQuinoxaline coreKnown for neuroprotective effects
Isoxazole Carboxylic AcidIsoxazole ringExhibits anti-inflammatory properties
4-IsothiazolecarboxamideIsothiazole instead of isoxazolePotential as an antibacterial agent

Uniqueness

The uniqueness of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide lies in its specific combination of a quinoxaline and an isoxazole carboxamide structure, which may confer distinct biological activities not found in other similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

328.11715500 g/mol

Monoisotopic Mass

328.11715500 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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